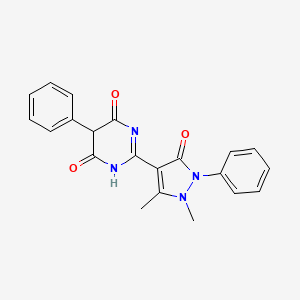![molecular formula C10H13NO2 B13877088 N-[2-(1-Hydroxyethyl)phenyl]acetamide CAS No. 89937-05-3](/img/structure/B13877088.png)
N-[2-(1-Hydroxyethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-Hydroxyethyl)phenyl]acetamide is an organic compound with the molecular formula C10H13NO2 It is known for its unique structure, which includes a hydroxyethyl group attached to a phenyl ring, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Hydroxyethyl)phenyl]acetamide typically involves the reaction of 2-aminoethanol with acetic anhydride. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired compound along with acetic acid as a byproduct .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(1-Hydroxyethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of N-[2-(1-Oxoethyl)phenyl]acetamide.
Reduction: Formation of N-[2-(1-Aminoethyl)phenyl]acetamide.
Substitution: Various substituted derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
N-[2-(1-Hydroxyethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of N-[2-(1-Hydroxyethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Hydroxyethyl)acetamide: Similar structure but lacks the phenyl ring.
N-(2-Hydroxyphenyl)acetamide: Similar structure but lacks the hydroxyethyl group.
N-(2-Hydroxyethyl)-N-methylacetamide: Similar structure but includes a methyl group on the nitrogen atom.
Uniqueness
N-[2-(1-Hydroxyethyl)phenyl]acetamide is unique due to the presence of both the hydroxyethyl group and the phenyl ring, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
89937-05-3 |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
N-[2-(1-hydroxyethyl)phenyl]acetamide |
InChI |
InChI=1S/C10H13NO2/c1-7(12)9-5-3-4-6-10(9)11-8(2)13/h3-7,12H,1-2H3,(H,11,13) |
Clave InChI |
JORCPGGPXZCQJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1NC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


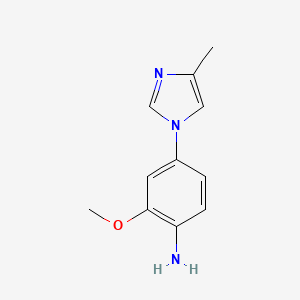
![4-chloro-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B13877043.png)
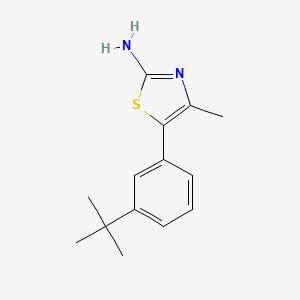
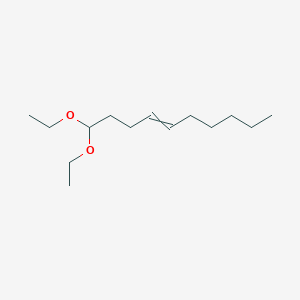
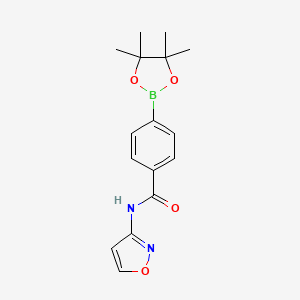
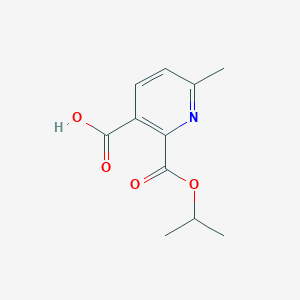
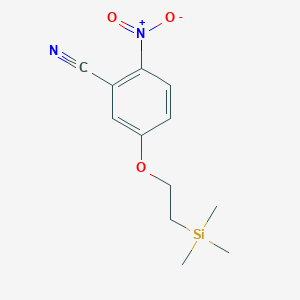


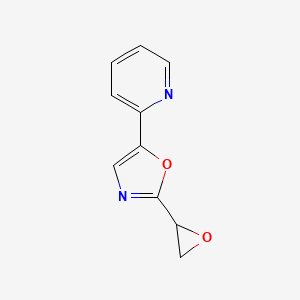
![4-[(4-Methylsulfanylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13877074.png)
![2-(5-Bromopyridin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13877081.png)

